molecular formula C26H30F3NO4 B7750860 8-[(Dipropylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one

8-[(Dipropylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one

Cat. No.: B7750860
M. Wt: 477.5 g/mol
InChI Key: UOOGRPHJURKCGI-UHFFFAOYSA-N
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Description

8-[(Dipropylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Dipropylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of the dipropylamino group, the hydroxy group, and the propylphenoxy group. The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

8-[(Dipropylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chromen-4-one core may produce a dihydro derivative.

Scientific Research Applications

8-[(Dipropylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(Dipropylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

8-[(Dipropylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one can be compared with other similar compounds, such as:

These compounds share a similar chromen-4-one core structure but differ in the substituents attached to the core. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

8-[(dipropylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3NO4/c1-4-7-17-8-10-18(11-9-17)33-24-22(32)19-12-13-21(31)20(16-30(14-5-2)15-6-3)23(19)34-25(24)26(27,28)29/h8-13,31H,4-7,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOGRPHJURKCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(CCC)CCC)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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